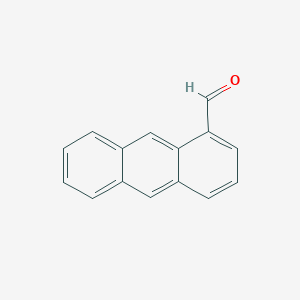
Anthracenecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracenecarboxaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is widely used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Anthracenecarboxaldehyde has various scientific research applications due to its unique properties. It has been used as a fluorescent probe to detect amino acids, peptides, and proteins. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a starting material for the synthesis of other organic compounds.
Wirkmechanismus
Anthracenecarboxaldehyde works by binding to specific biomolecules and inducing a fluorescence response. It can also generate singlet oxygen upon irradiation with light, which can lead to the destruction of cancer cells in photodynamic therapy.
Biochemische Und Physiologische Effekte
Anthracenecarboxaldehyde has been shown to have low toxicity and minimal side effects in vitro and in vivo. It has been reported to be non-cytotoxic to human cells and does not induce apoptosis or necrosis. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Anthracenecarboxaldehyde has several advantages for lab experiments, including its high fluorescence quantum yield, low toxicity, and ease of synthesis. However, it also has limitations, including its limited solubility in water and its susceptibility to photodegradation.
Zukünftige Richtungen
There are several potential future directions for anthracenecarboxaldehyde research. One direction is to explore its use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to investigate its potential as a fluorescent probe for the detection of biomolecules in vivo. Additionally, further research could be conducted to improve its solubility in water and reduce its susceptibility to photodegradation.
Conclusion:
In conclusion, anthracenecarboxaldehyde is a versatile chemical compound that has various scientific research applications. Its unique properties make it a valuable tool for fluorescence-based detection and photodynamic therapy. Further research is needed to explore its potential applications and overcome its limitations.
Eigenschaften
CAS-Nummer |
1140-79-0 |
|---|---|
Produktname |
Anthracenecarboxaldehyde |
Molekularformel |
C15H10O |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
anthracene-1-carbaldehyde |
InChI |
InChI=1S/C15H10O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-10H |
InChI-Schlüssel |
XJDFBLQCLSBCGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
Andere CAS-Nummern |
31671-77-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

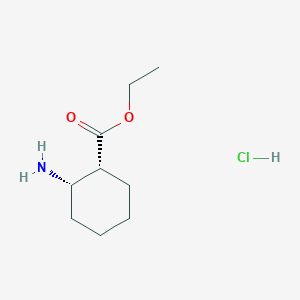
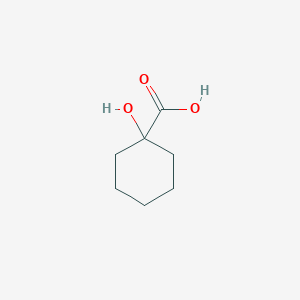
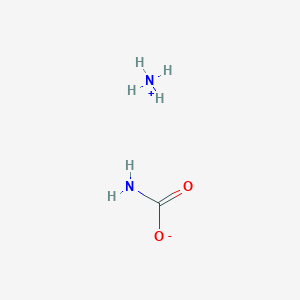
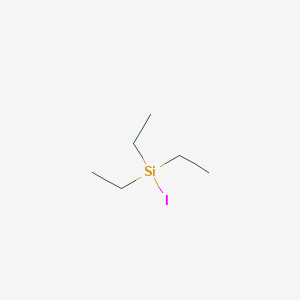
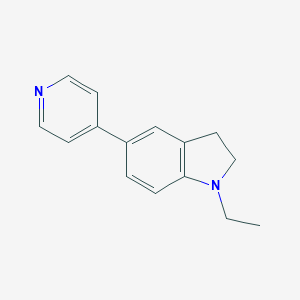
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)
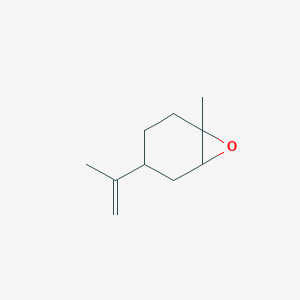
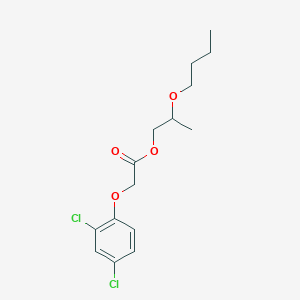
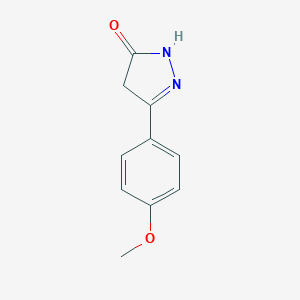
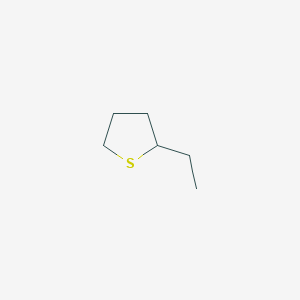
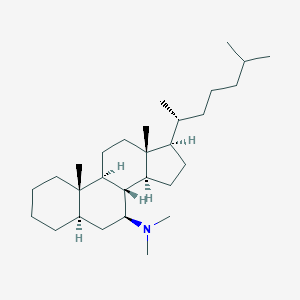
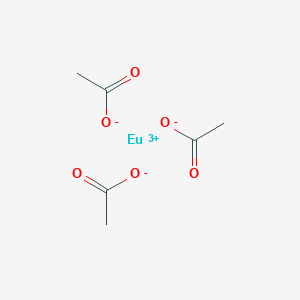
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
